Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate
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Overview
Description
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a phenyl ring, and a but-2-yn-1-yl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with but-2-yn-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring and perfumes.
Uniqueness
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
61493-84-3 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 3-(4-but-2-ynoxyphenyl)propanoate |
InChI |
InChI=1S/C15H18O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-7,9-10H,4,8,11-12H2,1-2H3 |
InChI Key |
VLZVWDRAXXNATH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC#CC |
Origin of Product |
United States |
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